1-(3-Bromophenyl)cyclopropan-1-ol: A Bifunctional Hub for Complex Molecule Synthesis
1-(3-Bromophenyl)cyclopropan-1-ol: A Bifunctional Hub for Complex Molecule Synthesis
Executive Summary
In modern synthetic and medicinal chemistry, building blocks that offer orthogonal, site-selective reactivity are highly prized. 1-(3-Bromophenyl)cyclopropan-1-ol is a premier example of such a scaffold. By combining a transition-metal-sensitive aryl bromide moiety with a highly strained, ring-opening-prone cyclopropanol group, this compound serves as a versatile linchpin for divergent synthesis. This technical guide explores the mechanistic causality behind its reactivity, provides a self-validating synthesis protocol, and details advanced workflows for its application in drug discovery.
Chemical Identity & Physical Properties
Understanding the baseline physicochemical properties of 1-(3-Bromophenyl)cyclopropan-1-ol is critical for reaction design and analytical validation. The compound is commercially available and standardized for high-purity applications[1][2].
| Property | Value |
| IUPAC Name | 1-(3-Bromophenyl)cyclopropan-1-ol |
| CAS Number | 1250956-44-5[3][4] |
| Molecular Formula | C9H9BrO[1][3] |
| Molecular Weight | 213.07 g/mol [3][4] |
| PubChem CID | 62668955[4] |
| Standard Purity | ≥ 95% (Validated via NMR, HPLC, GC)[1][2] |
| Structural Features | 1,3-disubstituted bifunctional system |
Structural Causality & Reactivity Vectors
The synthetic utility of 1-(3-Bromophenyl)cyclopropan-1-ol stems from two distinct, electronically isolated reactive centers. As a Senior Application Scientist, it is crucial to understand why these vectors operate orthogonally and how to selectively trigger them.
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The Aryl Bromide Vector (Cross-Coupling): The bromine atom at the meta position of the phenyl ring is primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). Because the cyclopropanol ring is sterically compact and electronically neutral under standard cross-coupling conditions (provided strong bases that might deprotonate the alcohol are carefully controlled), the aryl bromide can undergo Suzuki, Heck, or Buchwald-Hartwig couplings while leaving the three-membered ring intact.
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The Cyclopropanol Vector (Ring-Opening): The cyclopropanol moiety possesses approximately 27 kcal/mol of ring strain. Upon deprotonation and coordination to a transition metal (or via single-electron transfer oxidation), the inherent strain drives a rapid β -carbon elimination[5][6]. This ring-opening event generates a metallo-homoenolate (a β -metallo ketone) or a β -alkyl radical, which can be intercepted for cross-coupling to form γ -butyrolactones, 1,4-diketones, or β -substituted ketones[5][6].
Figure 1: Divergent reactivity pathways of 1-(3-Bromophenyl)cyclopropan-1-ol.
Synthesis Protocol: The Kulinkovich Reaction
The most reliable method for synthesizing 1-arylcyclopropanols is the [5]. This protocol transforms an ester into a cyclopropanol using a Grignard reagent and a titanium catalyst.
Experimental Causality & Design
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Substrate Choice: Ethyl 3-bromobenzoate is preferred over the methyl ester. The ethoxide leaving group facilitates smoother formation of the intermediate titanacyclopropane.
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Addition Kinetics: The ethylmagnesium bromide (EtMgBr) must be added extremely slowly. Causality: High local concentrations of the Grignard reagent will outcompete the titanium catalytic cycle, leading to direct nucleophilic acyl substitution and the formation of the undesired tertiary alcohol (3-(3-bromophenyl)pentan-3-ol).
Step-by-Step Methodology
Reagents: Ethyl 3-bromobenzoate (1.0 equiv), Titanium(IV) isopropoxide (Ti(OiPr) 4 , 1.0 equiv), Ethylmagnesium bromide (3.0 M in Et 2 O, 3.0 equiv), anhydrous THF.
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System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a syringe pump.
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Reagent Loading: Dissolve ethyl 3-bromobenzoate (10 mmol) and Ti(OiPr) 4 (10 mmol) in 50 mL of anhydrous THF. Note: Stoichiometric titanium is used here to suppress reductive debromination of the electron-deficient aryl bromide.
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Temperature Control: Cool the reaction mixture to 10 °C using a water/ice bath. Avoid dropping the temperature to 0 °C, as the titanacyclopropane intermediate requires moderate thermal energy to efficiently insert into the ester carbonyl.
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Slow Addition: Load EtMgBr (30 mmol) into a gas-tight syringe. Using the syringe pump, add the Grignard reagent dropwise over exactly 2.0 hours. The solution will turn deep red/brown, indicating the formation of the active Ti(II) species.
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Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for an additional 1 hour.
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Quenching (Critical Step): Cool the flask to 0 °C and carefully quench by adding 10% aqueous H 2 SO 4 (30 mL). Causality: The titanium(IV) cyclopropoxide intermediate is highly stable. Strong aqueous acid is required to completely hydrolyze the Ti–O bonds and solubilize the resulting titanium salts, preventing the formation of intractable emulsions during extraction.
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Isolation & Validation: Extract the aqueous layer with Et 2 O (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO 4 , and concentrate under reduced pressure.
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Self-Validation Check: Run a TLC (Hexanes:EtOAc 8:2). The product is UV-active. Analyze the crude mixture via 1 H NMR. Successful conversion is validated by the disappearance of the ester quartet/triplet and the appearance of highly shielded cyclopropyl methylene multiplets at δ 1.0–1.3 ppm. Purify via flash column chromatography to achieve ≥ 95% purity[2].
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Advanced Workflows: Ring-Opening Cross-Coupling
Cyclopropanols are exceptional precursors for β -functionalized carbonyls. Under palladium catalysis, 1-(3-Bromophenyl)cyclopropan-1-ol can act as a nucleophilic homoenolate equivalent[6][7].
Palladium-Catalyzed Homoenolate Generation
When subjected to Pd(0) in the presence of an external aryl halide (Ar'-I) and a base, the cyclopropanol undergoes alkoxide exchange with the Ar'-Pd(II)-I intermediate. The relief of ring strain forces a β -carbon elimination, generating a palladium homoenolate that subsequently undergoes reductive elimination to yield a β -aryl ketone[6].
Figure 2: General palladium-catalyzed ring-opening cross-coupling cycle.
Orthogonal Functionalization Strategy
To utilize 1-(3-Bromophenyl)cyclopropan-1-ol effectively, chemists must often react one vector while preserving the other.
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To react the Aryl Bromide (Retain Ring): Use standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl 2 , Aryl boronic acid, K 2 CO 3 ) but keep temperatures moderate ( ≤ 80 °C) and avoid strong oxidants or single-electron transfer (SET) reagents that could trigger radical ring-opening[8].
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To react the Cyclopropanol (Cleave Ring): Use SET oxidants (like Ru(III) photocatalysts) or specific Rh/Cu catalytic systems that selectively target the strained ring over the aryl halide[8][9].
Handling, Stability, and Storage
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Thermal Stability: While stable at room temperature, prolonged exposure to heat (> 100 °C) in the presence of trace acids can induce spontaneous ring-opening to 3'-bromopropiophenone.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to maximize shelf life and prevent oxidative degradation[1].
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Safety: As an aryl halide and a cyclopropanol derivative, it should be handled in a fume hood with appropriate PPE. It is intended for laboratory research use only, not for human or veterinary use[10].
References
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1-(3-bromophenyl)cyclopropan-1-ol, 95% Purity - CP Lab Safety Source: CP Lab Safety (calpaclab.com) URL:[Link]
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1-(3-Bromophenyl)cyclopropan-1-ol - CAS:1250956-44-5 Source: YanmeiBio (yanmeibio.com) URL:[Link]
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1-(3-Bromophenyl)cyclopropan-1-ol | C9H9BrO | CID 62668955 Source: PubChem (nih.gov) URL:[Link]
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Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Source: PMC (nih.gov) URL:[Link]
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Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Source: ACS Publications URL:[Link]
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Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols Source: ACS Publications URL:[Link]
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Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis Source: ChemRxiv URL:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS:1250956-44-5, 1-(3-Bromophenyl)cyclopropan-1-ol-毕得医药 [bidepharm.com]
- 3. 1-(3-Bromophenyl)cyclopropan-1-ol - CAS:1250956-44-5 - 上海研美科技有限公司 [yanmeibio.com]
- 4. 1-(3-Bromophenyl)cyclopropan-1-ol | C9H9BrO | CID 62668955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. calpaclab.com [calpaclab.com]

